N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide
Description
N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-yl group and a 4-cyanobenzamide moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle known for its metabolic stability and ability to engage in hydrogen bonding, making it a common scaffold in medicinal chemistry . This compound is part of a broader class of N-(1,3,4-oxadiazol-2-yl)benzamides studied for applications ranging from antimicrobial to anticancer agents .
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN4O2S/c15-11-6-5-10(22-11)13-18-19-14(21-13)17-12(20)9-3-1-8(7-16)2-4-9/h1-6H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVVBNSJPXSOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the thiophene and oxadiazole rings with the cyanobenzamide group under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .
Scientific Research Applications
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Analysis :
- Electron-Withdrawing Groups (e.g., 4-Cyano): The cyano group in the target compound enhances polarity and may improve binding to electron-rich enzyme active sites compared to the trifluoromethoxy group in HSGN-238, which prioritizes lipophilicity for membrane penetration .
- Sulfamoyl Derivatives (e.g., LMM5, 533872-18-3) : These substituents introduce hydrogen-bonding capabilities and increased solubility but may reduce cellular permeability due to higher hydrophilicity .
Variations in the Oxadiazole Core
Table 2: Oxadiazole Modifications
Analysis :
- The standard 1,3,4-oxadiazole in the target compound provides aromatic stability, whereas the 5-thioxo derivative introduces a non-aromatic, partially saturated ring. This modification may alter pharmacokinetic properties, such as metabolic degradation pathways .
Thiophene Substitutent Comparisons
Table 3: Thiophene-Based Analogues
Analysis :
- The 5-chlorothiophene group in the target compound likely enhances halogen bonding with biological targets compared to non-thiophene analogues like HSGN-235. This substitution may also improve pharmacokinetic properties due to thiophene’s aromatic heterocyclic nature .
Biological Activity
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound features a unique combination of a chlorothiophene moiety and an oxadiazole ring, which are known to enhance pharmacological properties. It has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H10ClN3O3S |
| Molecular Weight | 325.8 g/mol |
| IUPAC Name | This compound |
Antitumor Activity
Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antitumor activity. Studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism of action likely involves the inhibition of specific signaling pathways associated with cell survival and proliferation.
Case Study:
In a study involving human breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage. These findings suggest its potential as a therapeutic agent in oncology.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. The presence of the chlorothiophene moiety contributes to its ability to disrupt bacterial cell membranes.
Research Findings:
In vitro assays revealed that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics.
The biological effects of this compound can be attributed to its interaction with cellular targets:
- Inhibition of Apoptosis Regulators: The compound interacts with caspases and other proteins involved in apoptosis pathways.
- Oxidative Stress Induction: It may induce oxidative stress within target cells, leading to cellular damage and death.
- Bacterial Membrane Disruption: The structural components facilitate disruption of bacterial cell membranes, leading to cell lysis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, we compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-methoxyphenyl)-1,3,4-oxadiazole | Methoxy group instead of chlorine | Antitumor activity |
| 5-(3-chlorothiophen-2-yloxy)-1,3,4-thiadiazole | Thiophene and thiadiazole rings | Antimicrobial properties |
| N-(5-bromothiophen-2-yloxy)-acetamide | Bromine substitution on thiophene | Potentially enhanced activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
